Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479716
InChI: InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H
SMILES:
Molecular Formula: C15H21ClN2O4S
Molecular Weight: 360.9 g/mol

Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride

CAS No.:

Cat. No.: VC16479716

Molecular Formula: C15H21ClN2O4S

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride -

Specification

Molecular Formula C15H21ClN2O4S
Molecular Weight 360.9 g/mol
IUPAC Name benzyl 4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H
Standard InChI Key ZWHFDHMJIQDZGZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of an octahydro-6H-pyrido[3,4-b][1, thiazine ring system, which is fully saturated to enhance stability. The thiazine ring is substituted with two sulfone groups (4,4-dioxide), while the pyrido nitrogen is esterified with a benzyl carboxylate group. The hydrochloride salt formation at the tertiary amine improves aqueous solubility, a critical factor for bioavailability in drug development .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂O₄S·HClPubChem
Molecular Weight324.4 g/molPubChem
Synonyms2306260-77-3PubChem
Salt FormHydrochloridePubChem

Synthetic Routes and Methodologies

Proposed Synthesis Strategies

The synthesis of benzyl octahydro-6H-pyrido[3,4-b] thiazine-6-carboxylate 4,4-dioxide hydrochloride likely involves multi-step sequences, drawing from methods used for related heterocycles:

Ring Formation via Cyclocondensation

A plausible route begins with the cyclocondensation of a diamine (e.g., 3,4-diaminopyridine) with a sulfur-containing precursor, such as thioglycolic acid, under acidic conditions. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the sulfone groups .

Esterification and Salt Formation

The intermediate pyrido-thiazine dioxide is esterified with benzyl chloroformate in the presence of a base (e.g., triethylamine). Final treatment with hydrochloric acid yields the hydrochloride salt .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper ring closure without side reactions.

  • Oxidation Control: Over-oxidation of sulfur may lead to undesired byproducts.

  • Salt Crystallization: Optimizing conditions for high-purity hydrochloride formation .

Comparative Analysis with Analogous Compounds

Table 2: Biological Activities of Related Heterocycles

Compound ClassActivityMechanismSource
1,3-BenzothiazinesAntiproliferativeTopoisomerase II inhibition
Pyrido-benzothiazolonesAntiviralViral protease inhibition
4H-3,1-BenzothiazinesAntifungalMembrane disruption

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count.

  • Structure-Activity Relationships (SAR): Modifying the benzyl group or sulfone positions to enhance potency.

  • In Vivo Studies: Evaluating pharmacokinetics and efficacy in animal models of cancer or infection.

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